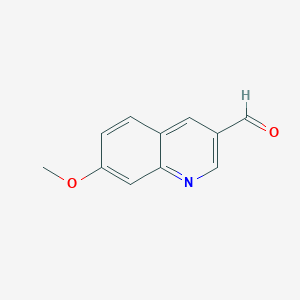

7-Methoxyquinoline-3-carbaldehyde

Description

7-Methoxyquinoline-3-carbaldehyde (CAS: 72808-91-4) is a quinoline derivative characterized by a methoxy (-OCH₃) group at position 7 and an aldehyde (-CHO) group at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing antimicrobial and antioxidant agents. Its synthesis typically involves nucleophilic substitution reactions starting from halogenated precursors, such as 2-chloro-7-methoxyquinoline-3-carbaldehyde, achieving yields up to 62% .

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

7-methoxyquinoline-3-carbaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-14-10-3-2-9-4-8(7-13)6-12-11(9)5-10/h2-7H,1H3 |

InChI Key |

WBGGEFMEZDJKID-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in this compound is electron-donating, enhancing resonance stabilization of the quinoline ring. In contrast, chloro (-Cl) substituents (e.g., in 7-Chloro-2-methoxyquinoline-3-carbaldehyde) are electron-withdrawing, increasing electrophilicity at the aldehyde group and improving antibacterial efficacy . Positional Isomerism: Moving the methoxy group from position 7 (as in the parent compound) to position 6 (e.g., 2-Chloro-6-methoxyquinoline-3-carbaldehyde) alters steric and electronic interactions, impacting binding to biological targets .

Physicochemical Properties Solubility: Methoxy-substituted derivatives generally exhibit higher solubility in polar solvents compared to chloro analogs due to reduced hydrophobicity. For instance, this compound dissolves readily in ethanol and DMSO, whereas 7-chloro derivatives require DMF or DCM . Stability: Chloro-substituted compounds (e.g., 7-Chloro-2-ethoxyquinoline-3-carbaldehyde) are more stable under acidic conditions but prone to hydrolysis in basic media .

Biological Activity Antimicrobial Efficacy: Chloro derivatives (e.g., 7-Chloro-2-methoxyquinoline-3-carbaldehyde) demonstrate superior antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to methoxy analogs (MIC: 32 µg/mL), attributed to enhanced electrophilicity . Antioxidant Potential: Methoxy groups contribute to radical scavenging activity, making this compound a candidate for antioxidant applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.